N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, closely related to the target compound, can be achieved using o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide. This process utilizes catalysts like N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) under solvent-free conditions at room temperature (Ghorbani‐Vaghei & Amiri, 2014).
Molecular Structure Analysis
The molecular structure of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines, which are structurally similar to the target compound, shows effective conformations, particularly between the n-pyridine rings and the bridging cyclohexane rings. Theoretical structures confirm the orthogonal arrangement of the pyridine residues to the plane through the bridging methylene groups (Lai, Mohr, & Tiekink, 2006).
Chemical Reactions and Properties
The title compound's derivatives undergo various chemical reactions, including iodine-mediated cyclization, which can result in the formation of imidazo[1,5-a]pyridine-1-ylalkylalcohols (Murai et al., 2012). Additionally, a gold-catalyzed formal [3 + 2]-dipolar cycloaddition reaction can be used to synthesize imidazo-fused heteroaromatics (Garzón & Davies, 2014).
Physical Properties Analysis
The physical properties of these compounds can be characterized by various spectroscopic techniques such as FT-IR, NMR, and UV-vis spectroscopy. For instance, 1-(cyclohexylmethyl)-2-(pyridin-2-yl)-1H-benzo[d]imidazole, a compound similar in structure to the target compound, has been thoroughly characterized using these methods (Özdemir, Dayan, & Demirmen, 2016).
Chemical Properties Analysis
The chemical properties of the imidazo[1,2-a]pyridine derivatives are versatile, as evidenced by their use in the synthesis of various functionalized compounds. For example, 3-formyl imidazo[1,2-a]pyridines can be synthesized using Cu-catalyzed oxidative conditions, showcasing the broad substrate scope and functional group tolerance of these compounds (Rao, Mai, & Song, 2017).
Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridine Derivatives
N-Cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine and its derivatives have been synthesized through various methods, showcasing the compound's versatility in organic chemistry. For instance, one study demonstrated the solvent-free synthesis of N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives in good to high yields from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts at room temperature (Ghorbani‐Vaghei & Amiri, 2014).
Catalysis and Organic Reactions
Another study explored a gold-catalyzed formal [3 + 2]-dipolar cycloaddition using pyridinium N-(heteroaryl)aminides, providing convergent and regioselective access to five types of imidazo-fused heteroaromatics. This efficient transformation accommodated significant structural variation around the aminide, ynamide, or indolyl-alkyne reactants and tolerated sensitive functional groups (Garzón & Davies, 2014).
Anticancer Activity
Research into the potential medicinal applications of derivatives has revealed that certain compounds exhibit anticancer activity. For example, the efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, followed by evaluation for anticancer activity, identified compounds with good efficacy against various cancer cell lines, highlighting the potential therapeutic applications of these derivatives (Kumar et al., 2013).
properties
IUPAC Name |
[2-[cyclohexyl(methyl)amino]pyridin-3-yl]-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c1-25(17-6-3-2-4-7-17)20-18(8-5-11-24-20)21(27)26-14-9-16(10-15-26)19-22-12-13-23-19/h5,8,11-13,16-17H,2-4,6-7,9-10,14-15H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOBTTOBNHTMRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=C(C=CC=N2)C(=O)N3CCC(CC3)C4=NC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.